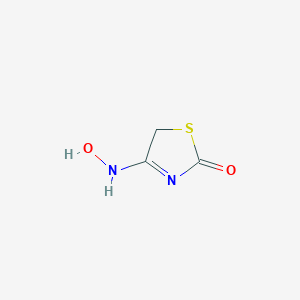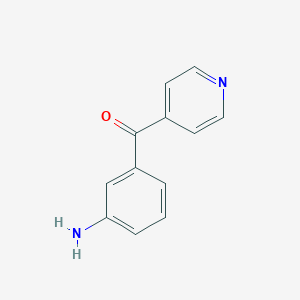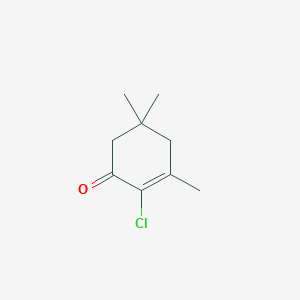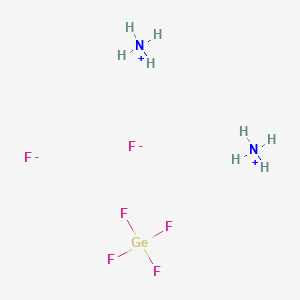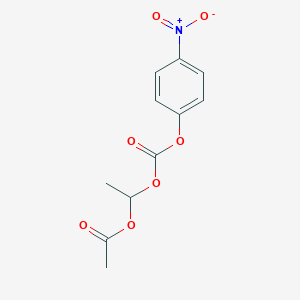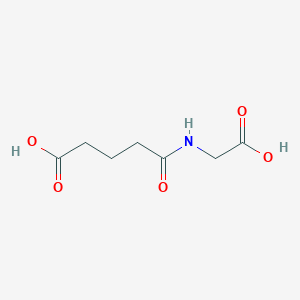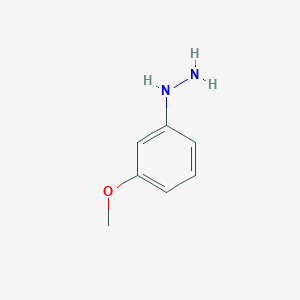![molecular formula C11H13NO B091105 (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine CAS No. 17910-25-7](/img/structure/B91105.png)
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine, also known as THBA-NH2, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. Studies have shown that (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine can inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which has been linked to beneficial effects on mood, cognition, and behavior.
作用機序
The mechanism of action of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves its ability to inhibit MAO activity. MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine binds to the active site of MAO and prevents it from metabolizing these neurotransmitters, leading to an increase in their levels and potential therapeutic effects.
生化学的および生理学的効果
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin levels, as well as an increase in the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine in lab experiments is its ability to selectively inhibit MAO-A over MAO-B, which can help to avoid unwanted side effects. However, (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has a relatively low yield and can be difficult to synthesize, which may limit its use in larger-scale experiments.
将来の方向性
There are several potential future directions for research on (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have neuroprotective effects, which may help to prevent or slow the progression of these diseases. Another area of interest is its potential use in the development of new antidepressant and anxiolytic drugs, as its ability to increase dopamine and serotonin levels may have therapeutic benefits for these conditions. Finally, further research is needed to optimize the synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine and to explore its potential applications in other scientific research fields.
合成法
The synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves a multi-step process that starts with the preparation of 5-nitrosalicylaldehyde, which is then reacted with 1,2,3,4-tetrahydrobenzo[7]annulene to form the intermediate THBA-NO. THBA-NO is then reduced with sodium borohydride to form (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. The yield of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine is typically around 50%.
特性
CAS番号 |
17910-25-7 |
|---|---|
製品名 |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,13H,2,4,6,8H2/b12-11- |
InChIキー |
ADICYZCHPFSRFC-QXMHVHEDSA-N |
異性体SMILES |
C1CC/C(=N/O)/C2=CC=CC=C2C1 |
SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
正規SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
同義語 |
6,7,8,9-TETRAHYDROBENZO[7]ANNULEN-5-ONE OXIME |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



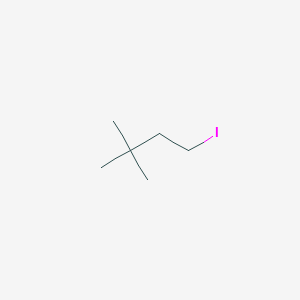
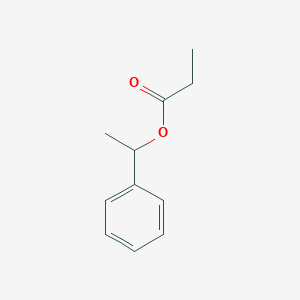
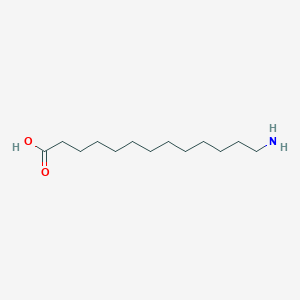
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
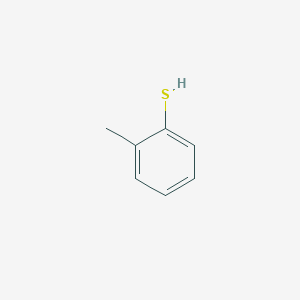
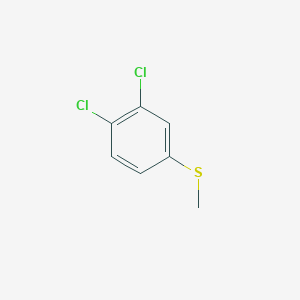
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
